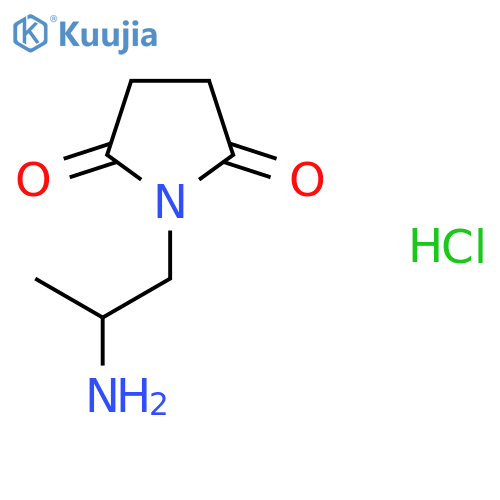Cas no 1864053-82-6 (1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride)

1864053-82-6 structure
商品名:1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride
CAS番号:1864053-82-6
MF:C7H13ClN2O2
メガワット:192.643320798874
MDL:MFCD28126058
CID:4771665
PubChem ID:86262454
1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(2-aminopropyl)pyrrolidine-2,5-dione hydrochloride
- 1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride
-
- MDL: MFCD28126058
- インチ: 1S/C7H12N2O2.ClH/c1-5(8)4-9-6(10)2-3-7(9)11;/h5H,2-4,8H2,1H3;1H
- InChIKey: SNVHTQFVHJIIGU-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C1CCC(N1CC(C)N)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 175
- トポロジー分子極性表面積: 63.4
1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-240661-0.5g |
1-(2-aminopropyl)pyrrolidine-2,5-dione hydrochloride |
1864053-82-6 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
| Life Chemicals | F2167-1547-0.25g |
1-(2-aminopropyl)pyrrolidine-2,5-dione hydrochloride |
1864053-82-6 | 95%+ | 0.25g |
$436.0 | 2023-09-06 | |
| Enamine | EN300-240661-0.05g |
1-(2-aminopropyl)pyrrolidine-2,5-dione hydrochloride |
1864053-82-6 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-240661-10.0g |
1-(2-aminopropyl)pyrrolidine-2,5-dione hydrochloride |
1864053-82-6 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
| Enamine | EN300-240661-2.5g |
1-(2-aminopropyl)pyrrolidine-2,5-dione hydrochloride |
1864053-82-6 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
| Enamine | EN300-240661-0.25g |
1-(2-aminopropyl)pyrrolidine-2,5-dione hydrochloride |
1864053-82-6 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-240661-1g |
1-(2-aminopropyl)pyrrolidine-2,5-dione hydrochloride |
1864053-82-6 | 1g |
$699.0 | 2023-09-15 | ||
| Enamine | EN300-240661-1.0g |
1-(2-aminopropyl)pyrrolidine-2,5-dione hydrochloride |
1864053-82-6 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
| Life Chemicals | F2167-1547-2.5g |
1-(2-aminopropyl)pyrrolidine-2,5-dione hydrochloride |
1864053-82-6 | 95%+ | 2.5g |
$968.0 | 2023-09-06 | |
| Life Chemicals | F2167-1547-5g |
1-(2-aminopropyl)pyrrolidine-2,5-dione hydrochloride |
1864053-82-6 | 95%+ | 5g |
$1452.0 | 2023-09-06 |
1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride 関連文献
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
1864053-82-6 (1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride) 関連製品
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 61549-49-3(9-Decenenitrile)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
